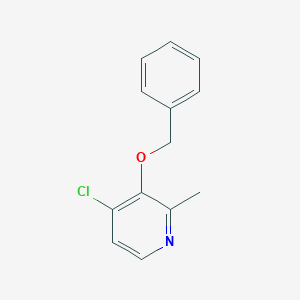
3-(Benzyloxy)-4-chloro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-chloro-2-methylpyridine (3-BCMP) is an organic compound that is composed of a benzyloxy group attached to a 4-chloro-2-methylpyridine. It is a colorless, water-insoluble solid that is commonly used in various scientific research applications. 3-BCMP is often used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for metal-catalyzed reactions. Its structure is similar to that of other pyridines and is highly reactive, making it a useful compound for a variety of research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(Benzyloxy)-4-chloro-2-methylpyridine involves the reaction of 3-hydroxy-4-chloro-2-methylpyridine with benzyl chloride in the presence of a base to form the benzyloxy derivative.
Starting Materials
3-hydroxy-4-chloro-2-methylpyridine, benzyl chloride, base (e.g. sodium hydroxide or potassium carbonate), solvent (e.g. dichloromethane or ethanol)
Reaction
Add the 3-hydroxy-4-chloro-2-methylpyridine and the base to the solvent and stir., Add the benzyl chloride dropwise to the reaction mixture while stirring., Heat the reaction mixture to reflux for several hours., Cool the reaction mixture and extract the product with a suitable organic solvent., Purify the product by column chromatography or recrystallization.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-chloro-2-methylpyridine is not fully understood, but it is thought to be involved in the formation of aryl-aryl bonds. This is due to the presence of the benzyloxy group, which is capable of forming a covalent bond with the 4-chloro-2-methylpyridine moiety. This bond formation is thought to be the basis for the various reactions that 3-(Benzyloxy)-4-chloro-2-methylpyridine is involved in.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Benzyloxy)-4-chloro-2-methylpyridine are not well understood. However, it is known to be highly reactive and can form covalent bonds with various other molecules. This makes it a useful compound for a variety of research applications, but also means that it can potentially have toxic effects if it is not used properly.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Benzyloxy)-4-chloro-2-methylpyridine in lab experiments is its high reactivity. This makes it a useful reagent for a variety of reactions, and its structure is similar to that of other pyridines, making it easier to work with. However, it is important to note that 3-(Benzyloxy)-4-chloro-2-methylpyridine is highly toxic and must be handled with care. Additionally, it is water-insoluble, so it must be used in an inert atmosphere.
Orientations Futures
There are several potential future directions for research involving 3-(Benzyloxy)-4-chloro-2-methylpyridine. One possible direction is to further investigate the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, further research could be done on the use of 3-(Benzyloxy)-4-chloro-2-methylpyridine as a reagent in organic synthesis reactions and as a catalyst for various reactions. Finally, research could be done to explore the potential of 3-(Benzyloxy)-4-chloro-2-methylpyridine as a ligand for metal-catalyzed reactions.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-chloro-2-methylpyridine is used in a variety of scientific research applications, such as organic synthesis, catalysis, and ligand-based reactions. It is often used as a reagent in organic synthesis reactions, as a catalyst for various reactions, and as a ligand for metal-catalyzed reactions. 3-(Benzyloxy)-4-chloro-2-methylpyridine has also been used in the synthesis of various biologically active compounds, such as anti-cancer drugs and antibiotics.
Propriétés
IUPAC Name |
4-chloro-2-methyl-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWGSAMCVNQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617704 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-chloro-2-methylpyridine | |
CAS RN |
124736-64-7 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



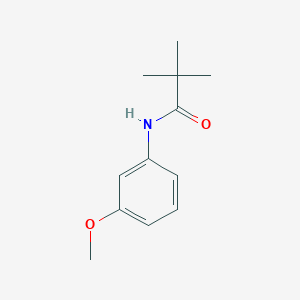
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
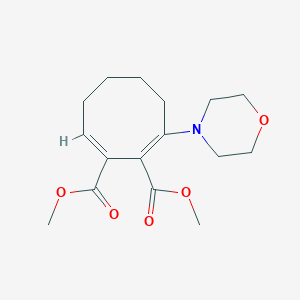
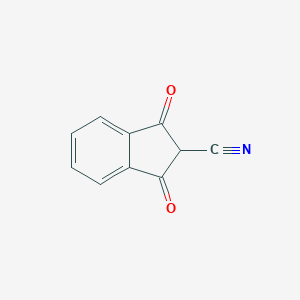
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)

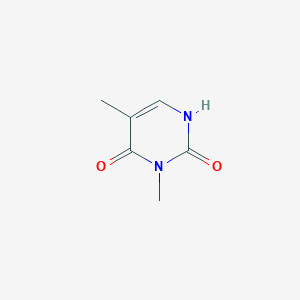
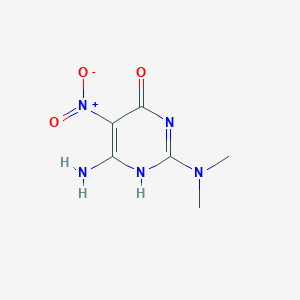

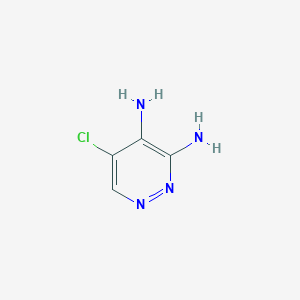
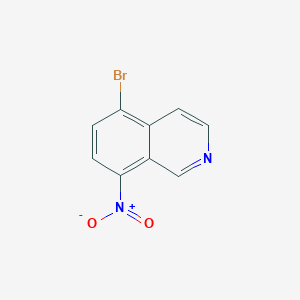
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)